![molecular formula C12H16BrClN2O B2594019 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1233952-50-5](/img/structure/B2594019.png)
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number 1233952-50-5 . It has a molecular weight of 319.63 and a molecular formula of C12H16BrClN2O .
Synthesis Analysis
The synthesis of N-(piperidin-4-yl)benzamide derivatives, which includes “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride”, involves the design and creation of a series of novel benzamide derivatives . The synthesis process is guided by bioisosterism and pharmacokinetic parameters .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride” is represented by the molecular formula C12H16BrClN2O .
Chemical Reactions Analysis
N-(piperidin-4-yl)benzamide derivatives, including “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride”, have been found to have good biological potential and inhibitory activity . The compounds show significant inhibitory bioactivity in HepG2 cells .
Wissenschaftliche Forschungsanwendungen
- Role of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride :
- Results : These compounds showed promise in antimalarial activity, contributing to the ongoing fight against malaria .
- Focus : Researchers continue to discover and evaluate potential drugs containing the piperidine moiety, including derivatives of 4-Bromo-N-(piperidin-4-yl)benzamide .
- Promising Compounds : Among these, 10b and 10j exhibited notable biological potential and inhibitory activity .
- Views :
Hypoxia-Inducible Factor 1 (HIF-1) Activation
Antimalarial Potential
Drug Discovery and Evaluation
Bioisosterism and Pharmacokinetics
Hepatocellular Carcinoma Research
Cell Cycle Regulation and Apoptosis
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) pathway . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Result of Action
The action of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride results in significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The efficacy and stability of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride can be influenced by environmental factors such as the hypoxic conditions in which the target cells reside . The hypoxic environment around the tumor tissue can increase the expression of HIF, thereby influencing the compound’s action .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride” is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNDQHUDWGOXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.